molecular formula C24H19D4FN4O3 B1164694 Olaparib-d4

Olaparib-d4

Cat. No.: B1164694
M. Wt: 438.5
InChI Key: FDLYAMZZIXQODN-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Olaparib-d4 is a deuterated isotopologue of the PARP inhibitor Olaparib, primarily used as an internal standard in quantitative mass spectrometry (MS) for pharmacokinetic and pharmacodynamic studies. Its molecular formula is C24H19D4FN4O3, with a molecular weight of 438.5 g/mol . The compound is designed to mimic the chemical properties of non-deuterated Olaparib while providing distinct mass spectral signatures for accurate quantification.

Key characteristics of this compound include:

  • Purity: >99.00% (critical for minimizing analytical interference) .
  • Storage: Dissolved in DMSO or DMF, stable at 4°C .
  • CAS Number: Listed inconsistently across sources. CymitQuimica cites 763113-22-0 for this compound , while another source erroneously associates this CAS with Olaparib-D8 . Users should verify CAS via authoritative databases.

Properties

Molecular Formula

C24H19D4FN4O3

Molecular Weight

438.5

InChI

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i6D2,7D2

InChI Key

FDLYAMZZIXQODN-KXGHAPEVSA-N

SMILES

O=C(C1C([2H])([2H])C1([2H])[2H])N2CCN(C(C3=C(F)C=CC(CC(C4=C5C=CC=C4)=NNC5=O)=C3)=O)CC2

Synonyms

4-[[3-[[4-(cyclopropylcarbonyl-d4)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone

Origin of Product

United States

Comparison with Similar Compounds

Olaparib-d4 vs. Olaparib-D8

Olaparib-D8, another deuterated variant, differs in deuteration degree and molecular weight:

Parameter This compound Olaparib-D8
Molecular Formula C24H19D4FN4O3 C24H15D8FN4O3
Molecular Weight 438.5 g/mol 442.52 g/mol
Deuterium Atoms 4 8
Purity >99.00% (GLPBIO) ≥98% (Caming Pharmaceutical)
Primary Use Internal standard for LC-MS Similar analytical applications
CAS Number 763113-22-0 763113-22-0 (disputed)

Key Findings :

  • Deuteration Impact : Higher deuteration (D8) improves mass separation in MS but may increase synthesis complexity and cost. D4 balances cost and performance for most assays .
  • Purity Variance : this compound’s higher purity (>99%) ensures minimal interference in sensitive assays compared to D8 (≥98%) .

Comparison with Non-Deuterated Olaparib

While non-deuterated Olaparib (AZD2281) is a therapeutic PARP inhibitor, this compound lacks therapeutic intent. Key distinctions include:

Parameter This compound Non-Deuterated Olaparib
Function Analytical standard PARP1/2 inhibitor (IC50: 1–5 nM)
Bioactivity Negligible (prevents assay interference) Potent anti-cancer activity
Formulation Dissolved in DMSO/DMF Tablets/capsules (e.g., Lynparza®)

Other Deuterated Standards

While unrelated to PARP inhibition, compounds like Oxaliplatin-D10 (CAS 1132819-16-9) highlight the broader use of deuterated standards in oncology research. However, this compound’s specificity for PARP inhibitor assays distinguishes it from platinum-based analogs .

Research and Practical Considerations

  • CAS Number Discrepancies : The conflicting CAS for this compound and Olaparib-D8 underscores the need for third-party verification (e.g., PubChem, ChemSpider) .
  • Synthesis Challenges : Deuterated standards require precise isotopic labeling to maintain stability and solubility. This compound’s formulation in DMSO/DMF ensures compatibility with MS workflows .
  • Regulatory Context: Non-deuterated Olaparib’s clinical milestones (e.g., FDA approval for ovarian cancer) validate the need for robust analytical tools like this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Olaparib-d4
Reactant of Route 2
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Olaparib-d4

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